

Ociperlimab and PD-1 Blockade: A Synergistic Combination for Cancer Immunotherapy

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Compound of Interest

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A detailed guide for researchers and drug development professionals on the enhanced anti-tumor activity achieved by the dual blockade of TIGIT and PD-1 pathways, with a focus on the mechanism of action and supporting experimental data for the TIGIT inhibitor ociperlimab.

The landscape of cancer immunotherapy is continually evolving, with combination therapies emerging as a cornerstone for overcoming resistance to single-agent treatments. One of the most promising of these combinations is the dual blockade of two key immune checkpoint receptors: T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) and programmed cell death protein 1 (PD-1). This guide provides a comprehensive comparison of the synergistic anti-tumor effects of the TIGIT inhibitor ociperlimab when used in conjunction with PD-1 blockade, supported by preclinical and clinical data.

Mechanism of Synergy: A Two-Pronged Attack on Immune Suppression

TIGIT and PD-1 are both inhibitory receptors expressed on the surface of immune cells, particularly T cells and Natural Killer (NK) cells.^[1] While they both dampen anti-tumor immunity, they do so through distinct yet complementary mechanisms.

- **TIGIT's Role:** TIGIT competes with the co-stimulatory receptor CD226 for binding to their common ligand, CD155 (also known as PVR), which is often overexpressed on tumor cells.^{[2][3]} By binding to CD155 with higher affinity, TIGIT prevents the activating signals mediated by CD226.^[4] Furthermore, TIGIT can directly deliver inhibitory signals into the T cell.

Ociperlimab, a humanized IgG1 monoclonal antibody, is designed to bind to TIGIT with high affinity and specificity, thereby blocking its interaction with CD155 and CD112.[5][6] This action prevents TIGIT-mediated immunosuppression and allows for the restoration of the CD226 co-stimulatory pathway, leading to enhanced T cell and NK cell activation.[5]

- **PD-1's Role:** The PD-1 receptor, upon binding to its ligands PD-L1 and PD-L2 on tumor cells, recruits the phosphatase SHP2 to its intracellular domain.[3] This leads to the dephosphorylation of key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory receptors like CD226, effectively putting a brake on T cell activation.[3][7]

The synergistic effect of combining ociperlimab with a PD-1 inhibitor, such as tislelizumab, stems from the fact that these two pathways converge on the regulation of CD226.[2][8] While TIGIT inhibition primarily works extracellularly by preventing ligand binding, PD-1 inhibition works intracellularly by blocking the dephosphorylation of CD226.[2][3] Therefore, dual blockade ensures a more complete and robust reactivation of anti-tumor T cells.[2] Preclinical studies have demonstrated that the combination of ociperlimab and an anti-PD-1 antibody leads to synergistic immune cell activation and enhanced antitumor activity.[9][10]

Preclinical Evidence of Synergy

In vivo studies in murine tumor models have provided strong evidence for the synergistic anti-tumor response of combined TIGIT and PD-1 blockade.

Study Type	Model	Treatment Groups	Key Findings	Reference
In vivo	Murine Glioblastoma Model	Control, Anti-PD-1, Anti-TIGIT, Anti-PD-1 + Anti-TIGIT	Dual blockade significantly improved survival compared to control and monotherapy groups. This was associated with increased effector T cell function and downregulation of suppressive regulatory T cells (Tregs).	[11]
In vivo	Murine Mesothelioma Model	Control, Chemotherapy, Anti-PD-1, Anti-PD-1 + Anti-CTLA-4, Anti-TIGIT, Anti-PD-1 + Anti-TIGIT	90% of the anti-PD-1 + anti-TIGIT group exhibited an objective response, superior to all other treatment arms. This combination led to reduced tumor size, improved survival, and the induction of long-term immune memory.	[12][13]

Clinical Validation: The AdvanTIG-105 Study

The phase 1 AdvanTIG-105 clinical trial (NCT04047862) evaluated the safety and efficacy of ociperlimab in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors.[\[9\]](#)[\[10\]](#)[\[14\]](#)

Metric	Patient Population	Result	Reference
Overall Response Rate (ORR)	Treatment-naïve, metastatic, PD-L1-positive non-small cell lung cancer (NSCLC)	53.8% (unconfirmed)	[15]
- PD-L1 TC 1-49%	44.0% (unconfirmed)	[15]	
- PD-L1 TC ≥50%	71.4% (unconfirmed)	[15]	
Disease Control Rate (DCR)	Advanced solid tumors	50.0%	[14]
Treatment-naïve, metastatic, PD-L1-positive NSCLC	89.7%	[15]	
Pharmacodynamic Effects	Advanced solid tumors	<ul style="list-style-type: none"> - Reduction in peripheral regulatory T cells (Tregs) at higher doses. - Downregulation of TIGIT on T cells. - Increased levels of pro-inflammatory cytokines and chemokines (IFNγ, TNFα, IL12/23p40, CCL4, CXCL10). 	[9] [16]

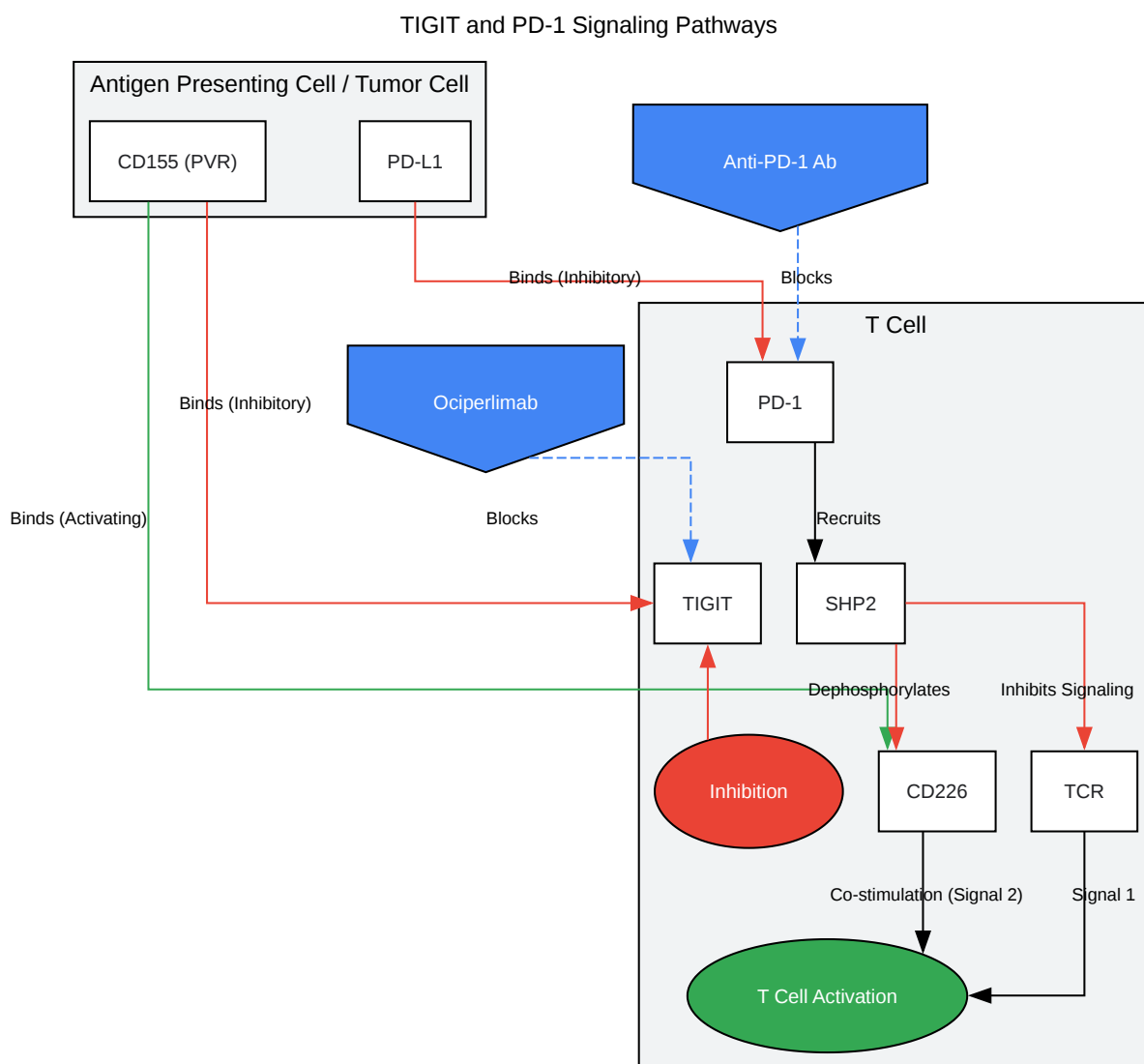
These encouraging early clinical results in heavily pre-treated and treatment-naïve patient populations underscore the potential of this combination therapy.[\[14\]](#)[\[15\]](#)

Experimental Protocols

Murine Glioblastoma Model (Adapted from[11])

- Cell Line: GL261-luciferase positive (GL261-luc) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 100 µg/mL G418.
- Animal Model: Six- to eight-week-old C57BL/6J female mice were used.
- Tumor Implantation: Mice were intracranially implanted with GL261-luc cells.
- Treatment: Mice were randomized into four groups: control (e.g., PBS), anti-PD-1 antibody, anti-TIGIT antibody, and a combination of anti-PD-1 and anti-TIGIT antibodies. Treatment was administered intraperitoneally.
- Monitoring and Analysis: Tumor growth was monitored by bioluminescence imaging. Survival was recorded. At the study endpoint, brains and spleens were harvested for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) to assess the frequency and function of different T cell subsets (e.g., CD4+, CD8+, Tregs) and their expression of activation and exhaustion markers (e.g., IFN γ , TNF α).

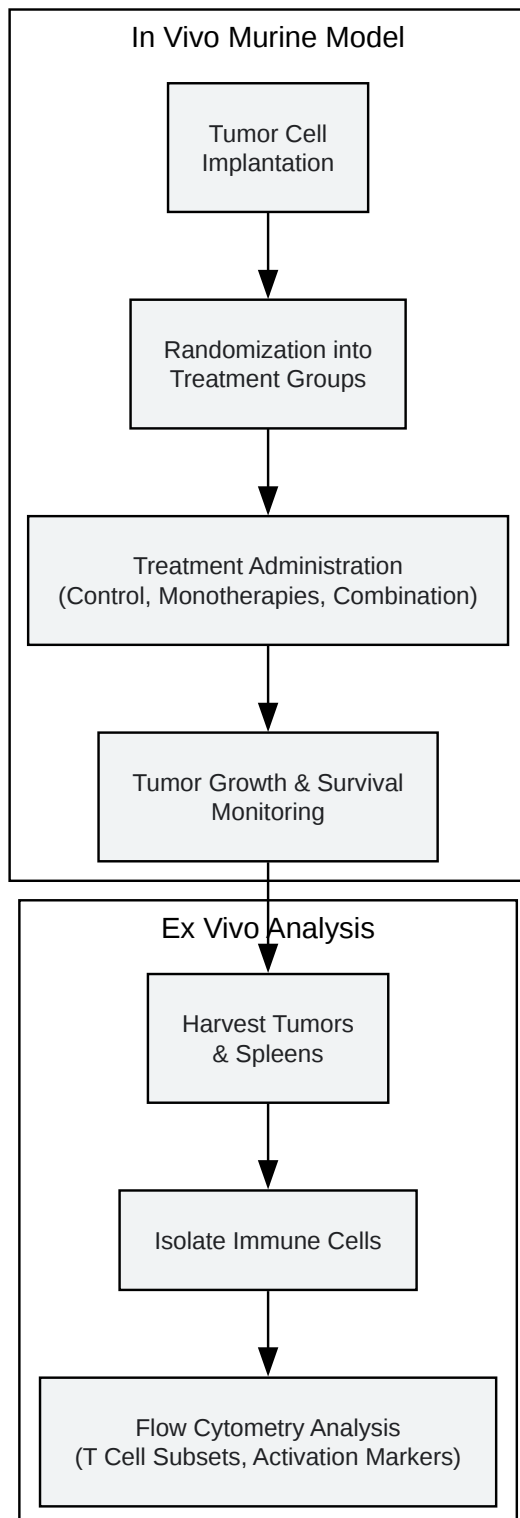
Visualizing the Molecular and Experimental Landscape



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Caption: TIGIT and PD-1 signaling pathways and points of intervention.

Preclinical Validation Workflow

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